N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine

Cross-coupling Cobalt catalysis Negishi coupling

N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine (CAS 38383-49-2), also referred to as trans-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine or (R,R)/(S,S)-TMCDA in its enantiopure forms, is a tertiary C2-symmetric chiral diamine ligand featuring a cyclohexane backbone with fully methylated nitrogen atoms. This compound is widely employed in asymmetric synthesis as a chiral ligand in transition metal-catalyzed methodologies.

Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
CAS No. 38383-49-2
Cat. No. B6615465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
CAS38383-49-2
Molecular FormulaC10H22N2
Molecular Weight170.30 g/mol
Structural Identifiers
SMILESCN(C)C1CCCCC1N(C)C
InChIInChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3
InChIKeyDVDGHRQOLYEZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine (CAS 38383-49-2): A C2-Symmetric Chiral Diamine Ligand for Asymmetric Catalysis and Cross-Coupling


N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine (CAS 38383-49-2), also referred to as trans-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine or (R,R)/(S,S)-TMCDA in its enantiopure forms, is a tertiary C2-symmetric chiral diamine ligand featuring a cyclohexane backbone with fully methylated nitrogen atoms. This compound is widely employed in asymmetric synthesis as a chiral ligand in transition metal-catalyzed methodologies [1]. Its structure enables robust bidentate coordination to metals, yet it exhibits the unusual capacity for monodentate binding under specific conditions [2]. The compound is available in racemic (CAS 38383-49-2) and enantiopure forms (e.g., CAS 53152-68-4 for the (1S,2S)-isomer), with typical commercial purity exceeding 95% .

Why N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine Cannot Be Simply Substituted with Alternative C2-Symmetric Diamines


Generic substitution of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine (TMCDA) with other C2-symmetric diamines is precluded by its unique combination of a rigid cyclohexane backbone and fully methylated tertiary amine centers. While alternative ligands such as trans-1,2-diaminocyclohexane (DACH) or TMEDA possess some structural similarity, DACH lacks the N-methyl substitution essential for forming active cobalt catalysts in Negishi-type cross-couplings, and TMEDA fails to provide the chiral environment required for enantioselective or diastereoselective induction [1]. Furthermore, the historical benchmark chiral diamine (−)-sparteine has faced supply chain unreliability, prompting the adoption of TMCDA as a dependable alternative; however, even among TMCDA analogs, the degree of N-alkylation directly impacts catalytic performance and product selectivity, making direct interchange without re-optimization impossible [2].

Quantitative Performance Evidence for N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine as a Superior Ligand in Cross-Coupling and Polymerization Catalysis


Achieving High Yields in Cobalt-Catalyzed Csp3-Csp3 Cross-Coupling with Me4DACH Ligand

In cobalt-catalyzed Negishi-type Csp3-Csp3 cross-coupling reactions between functionalized dialkylzinc reagents and alkyl iodides, the use of trans-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine (Me4DACH) as a ligand enables yields of up to 78% under mild room-temperature conditions in acetonitrile [1]. This performance is achieved using a catalytic system comprising 20 mol% CoCl2, Me4DACH ligand, and TBAI additive, with product yields across a broad substrate scope ranging from 39% to 98% [2].

Cross-coupling Cobalt catalysis Negishi coupling

Exceptional Diastereoselectivity (dr up to 99:1) in Cobalt-Catalyzed Alkynylzinc Cross-Couplings

The CoCl2/trans-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine catalytic system delivers exceptional diastereoselectivity in cross-couplings between alkynylzinc pivalates and functionalized cyclic iodides or bromides, achieving diastereomeric ratios (dr) up to 99:1 [1]. The reaction employs 20 mol% CoCl2 and the TMCDA ligand to couple 1,2-, 1,3-, and 1,4-substituted cyclic halides with high stereocontrol [2].

Diastereoselective synthesis Cobalt catalysis Alkynylzinc coupling

Reliable Supply Chain Advantage: TMCDA as a Stable Replacement for (−)-Sparteine in Asymmetric Synthesis

TMCDA has gained prominence as a practical alternative to (−)-sparteine, a widely used chiral diamine ligand whose commercial availability has been historically unreliable and subject to supply chain disruptions [1]. Over 50 metal complexes containing ligated (R,R)-TMCDA have been reported across s-block, transition metal, and main group systems, confirming its broad coordination chemistry compatibility and functional interchangeability with (−)-sparteine in many asymmetric transformations [2].

Asymmetric synthesis Chiral ligand sourcing Sparteine alternative

Efficient Zinc Complex Catalyst for Lactide Polymerization with Industrial Scalability

Zinc complexes of (R,R)-TMCDA function as efficient catalysts for lactide polymerization, producing polylactide (PLA) in high yields with molecular weights suitable for industrial applications [1]. The TMCDA ligand itself can be produced starting from a byproduct of the nylon-6,6 manufacturing process, offering a cost-effective and sustainable sourcing pathway for large-scale polymer applications [2].

Lactide polymerization Zinc complexes Polylactic acid (PLA)

Enantioselective Addition of Aryllithium Reagents to Aromatic Imines Using TMCDA Ligands

N,N′-Tetramethylcyclohexane-1,2-diamine serves as an effective chiral ligand for the enantioselective addition of aryllithium reagents to aromatic imines, producing optically enriched amines [1]. This transformation provides access to chiral amine building blocks valuable for pharmaceutical synthesis [2].

Enantioselective synthesis Aryllithium addition Chiral amine synthesis

Primary Research and Industrial Applications for N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine Based on Validated Performance Evidence


Cobalt-Catalyzed Diastereoselective Cross-Coupling for Chiral Pharmaceutical Intermediates

Research groups engaged in the synthesis of stereochemically complex pharmaceutical intermediates should prioritize TMCDA as the ligand of choice for cobalt-catalyzed cross-coupling reactions. The documented diastereoselectivity of up to 99:1 in couplings of cyclic iodides and bromides with alkynylzinc pivalates directly addresses the stringent stereochemical purity requirements of drug substance manufacturing [1].

Csp3-Csp3 Negishi-Type Cross-Coupling Under Mild Conditions

For Csp3-Csp3 bond formation—a critical transformation in medicinal chemistry and natural product synthesis—the CoCl2/Me4DACH system offers a cost-effective alternative to palladium and nickel catalysts. Yields of up to 78% at room temperature with broad functional group tolerance make this ligand suitable for constructing complex alkyl frameworks without harsh conditions [2].

Industrial-Scale Lactide Polymerization for Biodegradable PLA Production

Polymer chemists and materials scientists developing sustainable biodegradable plastics should evaluate zinc-TMCDA complexes for lactide ring-opening polymerization. The combination of high PLA yields, industrially suitable molecular weights, and the ligand's cost advantage from nylon-6,6 byproduct sourcing positions this system for scalable manufacturing of polylactic acid [3].

Asymmetric Synthesis Program Continuity: Sparteine Replacement

Academic and industrial laboratories that have historically relied on (−)-sparteine for asymmetric transformations should transition to TMCDA to ensure research continuity. TMCDA's consistent commercial availability, synthetic accessibility from industrial byproducts, and demonstrated coordination chemistry across over 50 reported metal complexes provide a reliable and functionally equivalent ligand platform [4].

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